Dihydrocapsaicin-d3

Description

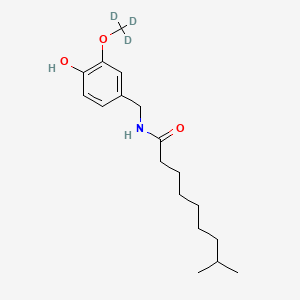

Structure

3D Structure

Properties

IUPAC Name |

N-[[4-hydroxy-3-(trideuteriomethoxy)phenyl]methyl]-8-methylnonanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h10-12,14,20H,4-9,13H2,1-3H3,(H,19,21)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQPQKLURWNAAH-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)CNC(=O)CCCCCCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dihydrocapsaicin-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dihydrocapsaicin-d3, a deuterated analog of the naturally occurring capsaicinoid, dihydrocapsaicin. Primarily utilized as an internal standard in analytical chemistry, its properties and biological interactions are intrinsically linked to its non-deuterated counterpart. This document details its chemical and physical properties, analytical applications, and the core signaling pathways it influences.

Core Chemical and Physical Properties

This compound is a synthetic, isotopically labeled form of dihydrocapsaicin, where three hydrogen atoms on the methoxy group of the vanillyl moiety have been replaced with deuterium.[1] This substitution results in a molecule with a higher molecular weight, which is crucial for its use in mass spectrometry-based analytical methods.

Quantitative Data Summary

The following table summarizes the key quantitative data for Dihydrocapsaicin and its deuterated form.

| Property | Dihydrocapsaicin | This compound | Data Source(s) |

| Molecular Formula | C₁₈H₂₉NO₃ | C₁₈H₂₆D₃NO₃ | [2][3] |

| Molecular Weight | 307.43 g/mol | Approx. 310.45 g/mol | [2][4] |

| CAS Number | 19408-84-5 | 1330261-21-6 | |

| Purity (Typical) | ≥85% to ≥97.0% (HPLC) | Varies by supplier | |

| Melting Point | 65.5 - 65.8 °C | Not specified | |

| Solubility | Soluble in DMSO and 100% ethanol | Soluble in methyl acetate, chloroform, DMSO | |

| XlogP3-AA | 4.4 | Not specified |

Synthesis and Application

Synthesis Overview

The synthesis of dihydrocapsaicin can be achieved through the condensation reaction of vanillylamine with 8-methylnonanoic acid. A common method for producing high-purity dihydrocapsaicin involves the hydrogenation of natural capsaicin, followed by crystallization. The synthesis of this compound would follow a similar pathway, utilizing a deuterated vanillylamine precursor.

Primary Application: Isotope Dilution Mass Spectrometry

This compound serves as an ideal internal standard for the accurate quantification of dihydrocapsaicin in various matrices, including food products and biological samples. Its chemical and physical properties are nearly identical to the native compound, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for clear differentiation in a mass spectrometer.

Experimental Protocols

Quantification of Dihydrocapsaicin using HPLC with an Internal Standard (this compound)

This protocol outlines a typical workflow for the quantification of dihydrocapsaicin in a sample, such as a chili pepper extract, using High-Performance Liquid Chromatography (HPLC).

-

Preparation of Standard Solutions:

-

Prepare a stock solution of Dihydrocapsaicin of a known concentration.

-

Prepare a stock solution of this compound of a known concentration.

-

Create a series of calibration standards by serially diluting the Dihydrocapsaicin stock solution and adding a fixed amount of the this compound internal standard to each.

-

-

Sample Preparation:

-

Extract capsaicinoids from the sample matrix using an appropriate solvent (e.g., acetonitrile or ethanol).

-

Filter the extract to remove particulate matter.

-

Add a known amount of the this compound internal standard to the filtered extract.

-

-

HPLC Analysis:

-

Inject the prepared standards and samples into an HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV or mass spectrometer).

-

Elute the compounds using a mobile phase gradient.

-

-

Data Analysis:

-

Record the peak areas for both Dihydrocapsaicin and this compound.

-

Construct a calibration curve by plotting the ratio of the peak area of Dihydrocapsaicin to the peak area of this compound against the concentration of Dihydrocapsaicin for the standard solutions.

-

Calculate the concentration of Dihydrocapsaicin in the sample by determining its peak area ratio to the internal standard and interpolating this value on the calibration curve.

-

Experimental Workflow for Dihydrocapsaicin Quantification

Caption: Workflow for quantifying Dihydrocapsaicin using an internal standard.

Biological Activity and Signaling Pathways

Dihydrocapsaicin, and by extension this compound, exerts its biological effects primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-specific cation channel.

TRPV1 Signaling Pathway

Activation of the TRPV1 receptor by dihydrocapsaicin initiates a cascade of intracellular events, leading to the sensation of pungency and heat.

-

Binding and Channel Opening: Dihydrocapsaicin, due to its lipophilic nature, can cross the cell membrane and bind to the intracellular domain of the TRPV1 receptor. This binding induces a conformational change, opening the channel pore.

-

Cation Influx: The opening of the TRPV1 channel allows for a rapid influx of cations, predominantly calcium (Ca²⁺) and sodium (Na⁺), into the cell.

-

Cellular Response: The increase in intracellular Ca²⁺ acts as a second messenger, activating various downstream signaling pathways. This can lead to the release of neurotransmitters, such as Substance P, from sensory neurons, resulting in the perception of pain and heat. In other cell types, this Ca²⁺ influx can trigger a range of responses, including the activation of calmodulin-dependent protein kinases (CaMKs) and the modulation of gene expression.

Downstream Signaling Cascades

The initial TRPV1-mediated calcium influx can propagate signals through several key pathways:

-

AMPK Pathway: Elevated intracellular Ca²⁺ can activate Ca²⁺/calmodulin-dependent protein kinase kinase β (CaMKKβ), which in turn activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.

-

MAPK Pathway: The increase in intracellular calcium can also activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in a variety of cellular processes including cell proliferation, differentiation, and apoptosis.

-

PI3K/Akt Pathway: Dihydrocapsaicin has been shown to increase the phosphorylation of Akt, a key component of the PI3K/Akt pathway, which is crucial for cell survival and neuroprotection.

TRPV1 Signaling Pathway Diagram

Caption: Dihydrocapsaicin activation of the TRPV1 signaling pathway.

Metabolism

Upon ingestion, dihydrocapsaicin is rapidly absorbed from the gastrointestinal tract. It undergoes significant first-pass metabolism in the liver. In vitro studies using human and pig liver cell fractions have identified several metabolites, including aliphatic hydroxylated and dehydrogenated forms, as well as glycine and glutathione conjugates. These metabolic products are generally considered to lack the pungent activity of the parent compound.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of dihydrocapsaicin in research and quality control settings. Its utility stems from its isotopic labeling, which allows it to be distinguished from its native analog by mass spectrometry while retaining identical chemical and physical behavior. A thorough understanding of the underlying biochemistry and signaling pathways of dihydrocapsaicin is crucial for interpreting analytical results and for the broader study of capsaicinoids in pharmacology and drug development.

References

Dihydrocapsaicin-d3 chemical properties

An In-depth Technical Guide on the Core Chemical Properties of Dihydrocapsaicin-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocapsaicin, a significant capsaicinoid found in chili peppers, is a saturated analog of capsaicin and contributes substantially to their pungency.[1] Like capsaicin, it is a selective agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1), a channel involved in pain and heat sensation.[2][3] This property has led to its investigation in various pharmaceutical applications, including as a topical analgesic.[4] this compound is the deuterated form of dihydrocapsaicin, where three hydrogen atoms on the methoxy group of the benzene ring are replaced with deuterium.[5] This isotopic labeling makes it an invaluable tool in analytical and metabolic studies, serving as an internal standard for accurate quantification of dihydrocapsaicin in complex biological matrices. This guide provides a comprehensive overview of the chemical properties, synthesis, stability, and analytical methodologies related to this compound and its non-deuterated counterpart.

Chemical and Physical Properties

Dihydrocapsaicin is a lipophilic, colorless, and odorless compound that can appear crystalline or waxy. The introduction of three deuterium atoms in this compound results in a mass shift of approximately +3 Da, a critical feature for its use in mass spectrometry-based assays.

General and Physical Properties

The fundamental identifiers and physical characteristics of Dihydrocapsaicin and its deuterated analog are summarized below.

| Property | Dihydrocapsaicin | This compound |

| IUPAC Name | N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnonanamide | N-[(4-hydroxy-3-methoxy-d3-phenyl)methyl]-8-methylnonanamide |

| Synonyms | 6,7-Dihydrocapsaicin, 8-Methyl-N-vanillylnonanamide, DHC | 8-Methyl-N-vanillylnonanamide-d3, 6,7-Dihydrocapsaicin-d3 |

| CAS Number | 19408-84-5 | 1330261-21-6 |

| Molecular Formula | C₁₈H₂₉NO₃ | C₁₈H₂₆D₃NO₃ |

| Molecular Weight | ~307.43 g/mol | ~310.45 g/mol |

| Appearance | White to off-white solid; Crystalline to waxy compound | Not specified, assumed similar to Dihydrocapsaicin |

| Melting Point | 62-65.8 °C | Not specified |

| Boiling Point (est.) | 497-498 °C at 760 mm Hg | Not specified |

Solubility Data

Dihydrocapsaicin exhibits poor solubility in water but is readily soluble in various organic solvents.

| Solvent | Solubility (Dihydrocapsaicin) |

| Water (est.) | 2.811 mg/L at 25 °C |

| PBS (pH 7.2) | 0.1 mg/mL |

| Dimethylformamide (DMF) | 100 mg/mL |

| Dimethyl sulfoxide (DMSO) | 33 mg/mL |

| Ethanol | 100 mg/mL |

Spectroscopic and Chromatographic Data

Spectroscopic data is crucial for the identification and characterization of Dihydrocapsaicin.

| Data Type | Dihydrocapsaicin Information |

| UV Absorbance Max (λmax) | 230, 281 nm |

| Mass Spectrometry | Electron ionization spectra are available in the NIST WebBook. Key fragments in MS-MS analysis include m/z 137.06 and 122.0364. |

| ¹³C NMR | Spectral data is available on PubChem. |

| Kovats Retention Index | 2607.1 - 2616.1 (Semi-standard non-polar) |

Experimental Protocols

Synthesis of Dihydrocapsaicin

Multiple pathways for the synthesis of dihydrocapsaicin have been reported. A common laboratory method involves the condensation of vanillylamine with 8-methylnonanoic acid. An alternative approach involves the catalytic hydrogenation of capsaicin.

Method 1: Hydrogenation of Natural Capsaicin

-

Dissolution: Dissolve 8 g of natural capsaicin (purity ≥95%) in 120 ml of methanol and stir at room temperature for 1 hour.

-

Catalysis: Add 400 mg of platinum oxide hydrate to the solution.

-

Hydrogenation: Subject the mixture to hydrogenation at room temperature for 6 hours.

-

Purification: Filter the reaction mixture through celite and concentrate the filtrate.

-

Crystallization: Dissolve the product in a mixture of 300 ml acetonitrile and 100 ml methyl tert-butyl ether at 55°C. Allow the solution to stand and crystallize at -10°C.

-

Isolation: Separate the precipitated crystals by filtration. Press the filter cake and dry it under vacuum for 3 hours at 50°C to yield high-purity dihydrocapsaicin.

Method 2: Synthesis from Lignocellulosic Platform Chemicals A greener synthesis route utilizes renewable biomass sources.

-

Condensation: Furfural (from hemicellulose) and methyl isopropyl ketone (from cellulose) are condensed under alkaline conditions (pH 9-14).

-

Ring Opening: The resulting product undergoes ring-opening in an acidic environment to yield 4,7-diketone-8-methylnonanoic acid.

-

Hydrodeoxygenation: This intermediate is treated with hydrogen and a hydrogenation catalyst to produce 8-methylnonanoic acid.

-

Amide Formation: The 8-methylnonanoic acid is reacted with vanillylamine (derivable from lignin) to form dihydrocapsaicin.

Stability Testing Protocol

The stability of dihydrocapsaicin is critical for its use in commercial products. Studies show that its concentration can decrease over time, with degradation rates influenced by temperature and storage conditions. A typical stability study involves HPLC analysis.

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of dihydrocapsaicin in methanol.

-

Working Sample Preparation: Dilute the stock solution to 100 µg/mL using appropriate buffers for pH stability testing (e.g., pH 3, 7, 9), hydrogen peroxide for oxidative stability, or methanol for thermal and photostability.

-

Storage Conditions:

-

Thermal: Store samples at various temperatures (e.g., 25°C, 40°C, 60°C).

-

pH: Store buffered samples at 25°C, protected from light.

-

Photostability: Expose samples to controlled light in a photostability chamber.

-

Oxidative: Store samples with hydrogen peroxide at 25°C, protected from light.

-

-

Sampling: Analyze samples at predetermined time points (e.g., 0, 7, 14, 30, 60, 90 days).

-

HPLC Analysis: Quantify the remaining dihydrocapsaicin using a C18 column with a UV detector set to 280 nm. A common mobile phase is an isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

Storage and Handling

Proper storage is essential to maintain the integrity of dihydrocapsaicin.

-

Temperature: Store at 4°C for long-term stability.

-

Environment: Keep in a cool, dry, well-ventilated area in securely sealed original containers.

-

Precautions: Store away from incompatible materials and foodstuffs. Protect containers from physical damage.

Biological Activity and Signaling

Dihydrocapsaicin is a potent agonist of the TRPV1 receptor. Its interaction with this channel is the basis for its pungency and analgesic properties. Activation of TRPV1 by dihydrocapsaicin has been shown to modulate downstream signaling pathways, such as the PI3K/Akt pathway, which is implicated in neuroprotection.

-

TRPV1 Agonism: Binds to and activates the TRPV1 ion channel.

-

Neuroprotection: In models of ischemic stroke, dihydrocapsaicin enhances hypothermia-induced neuroprotection by increasing the phosphorylation of Akt (p-Akt) and regulating the expression of apoptosis-related proteins like Bcl-2, Bax, and Caspase-3.

-

Antimicrobial Activity: Shows activity against various bacteria and fungi, including E. faecalis, S. aureus, and C. albicans.

-

Antioxidant Properties: Dihydrocapsaicin is capable of scavenging free radicals.

Analytical Applications of this compound

The primary application of this compound is as an internal standard for quantitative analysis. In techniques like liquid chromatography-mass spectrometry (LC-MS), a known amount of the deuterated standard is added to a sample. Because this compound is chemically identical to the native compound, it co-elutes and experiences similar ionization effects. However, the mass spectrometer can distinguish it from the non-deuterated analyte due to its +3 Da mass difference. This allows for highly accurate quantification by correcting for sample loss during preparation and variations in instrument response.

Key applications include:

-

Pharmacokinetic studies to determine absorption, distribution, metabolism, and excretion (ADME) rates.

-

Quantification in food products, such as chili peppers and sauces.

-

Bioavailability studies.

-

Forensic and clinical toxicology.

References

In-Depth Technical Guide to Dihydrocapsaicin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dihydrocapsaicin-d3 (DHC-d3), a deuterated analog of the naturally occurring capsaicinoid, Dihydrocapsaicin. This document is intended for researchers, scientists, and professionals in drug development who are utilizing DHC-d3 as an internal standard in analytical methods or investigating the broader applications of capsaicinoids.

Core Molecular Data

This compound is a stable, isotopically labeled form of Dihydrocapsaicin, where three hydrogen atoms in the methoxy group on the vanillylamine ring have been replaced with deuterium. This substitution results in a predictable mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Dihydrocapsaicin and other capsaicinoids.

| Property | Dihydrocapsaicin | This compound |

| Chemical Formula | C₁₈H₂₉NO₃ | C₁₈H₂₆D₃NO₃ |

| Molecular Weight | ~307.43 g/mol [1][2] | ~310.45 g/mol |

| Monoisotopic Mass | 307.214744 u | 310.233598 u |

| CAS Number | 19408-84-5[3] | Not explicitly available |

Synthesis of Deuterated Capsaicinoids

A plausible synthetic route for this compound would involve the condensation of deuterated vanillylamine with 8-methylnonanoic acid. The deuteration is typically introduced at the vanillylamine moiety.

Representative Synthetic Workflow:

Caption: Synthetic pathway for this compound.

Experimental Protocols: LC-MS/MS Analysis of Capsaicinoids

This compound is predominantly used as an internal standard in the quantification of capsaicinoids in various matrices, including food products and biological samples. The following is a representative experimental protocol for such an analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation (e.g., for a food matrix)

-

Extraction: Homogenize a known weight of the sample. Extract the capsaicinoids using a suitable organic solvent such as acetonitrile or methanol. This can be facilitated by vortexing and ultrasonication.

-

Internal Standard Spiking: Add a known concentration of this compound solution to the extract.

-

Cleanup: Centrifuge the extract to pellet any solid debris. The supernatant can be further purified using solid-phase extraction (SPE) if necessary to remove interfering matrix components.

-

Final Preparation: Evaporate the solvent from the purified extract and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography

-

Column: A C18 reversed-phase column is typically used for the separation of capsaicinoids.[4]

-

Mobile Phase: A gradient elution with a mixture of water (often with a formic acid modifier for better ionization) and an organic solvent like acetonitrile or methanol is commonly employed.[5]

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL of the prepared sample is injected.

Tandem Mass Spectrometry

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions:

-

Dihydrocapsaicin: The precursor ion is the protonated molecule [M+H]⁺ at m/z 308. A characteristic product ion is monitored, for example, m/z 137.

-

This compound: The precursor ion is [M+H]⁺ at m/z 311. The corresponding stable product ion is monitored.

-

Signaling Pathways of Capsaicinoids

Dihydrocapsaicin, and by extension this compound (in biological activity studies), exerts its physiological effects primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This non-selective cation channel is predominantly expressed in sensory neurons.

TRPV1 Activation and Downstream Signaling

The binding of Dihydrocapsaicin to the TRPV1 receptor induces a conformational change, opening the channel and allowing an influx of cations, most notably calcium (Ca²⁺) and sodium (Na⁺). This influx of positive ions leads to depolarization of the neuron, initiating a nerve impulse that is transmitted to the central nervous system, perceived as a pungent or burning sensation.

The increase in intracellular Ca²⁺ concentration acts as a crucial second messenger, triggering a cascade of downstream signaling events.

Caption: Dihydrocapsaicin-induced TRPV1 signaling cascade.

Key Downstream Signaling Pathways

-

Protein Kinase A (PKA) Pathway: The influx of calcium can lead to the activation of calcium-sensitive adenylyl cyclases, increasing cyclic AMP (cAMP) levels and subsequently activating PKA. PKA can then phosphorylate various downstream targets, including the TRPV1 receptor itself, modulating its sensitivity.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Increased intracellular calcium can also activate the MAPK signaling cascade (including ERK, JNK, and p38), which is involved in a wide range of cellular processes, including inflammation and apoptosis.

The prolonged activation of TRPV1 by capsaicinoids can lead to a desensitization of the receptor, a phenomenon that is being explored for its analgesic potential. This desensitization is thought to involve both receptor phosphorylation and dephosphorylation, as well as potential depletion of neuropeptides from sensory nerve endings.

References

- 1. jneurosci.org [jneurosci.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. WO2021014395A1 - Process for the synthesis of deuterated capsaicin, capsaicinoids and synthetic capsaicin analogs - Google Patents [patents.google.com]

- 4. acgpubs.org [acgpubs.org]

- 5. Determination of capsaicin, dihydrocapsaicin, and nonivamide in self-defense weapons by liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Deuterated Dihydrocapsaicin: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the strategic incorporation of deuterium into bioactive molecules represents a powerful tool to modulate pharmacokinetic profiles and elucidate metabolic pathways. This technical guide provides a comprehensive overview of the synthesis of deuterated dihydrocapsaicin, a saturated analog of the pungent compound found in chili peppers. Dihydrocapsaicin and its deuterated counterpart are valuable pharmacological probes for studying the transient receptor potential vanilloid 1 (TRPV1) channel, a key player in pain and temperature sensation.

This document details the synthetic strategies for preparing deuterated dihydrocapsaicin, focusing on the preparation of its key deuterated precursors: vanillylamine and 8-methylnonanoic acid. It also presents relevant quantitative data from the literature and provides detailed diagrams of the pertinent biological pathways.

Synthetic Strategies and Methodologies

The synthesis of deuterated dihydrocapsaicin is not extensively detailed in a single peer-reviewed publication. However, a robust synthetic route can be constructed by combining established methods for the synthesis of its deuterated precursors and the well-documented amide coupling reaction used for non-deuterated capsaicinoids. The primary approach involves the synthesis of deuterated vanillylamine and deuterated 8-methylnonanoic acid, followed by their condensation to form the final product.

Synthesis of Deuterated Vanillylamine

The introduction of deuterium into the vanillylamine moiety can be achieved at various positions. A common strategy involves the deuteration of the methoxy group of vanillin, a readily available starting material.

Experimental Protocol: Synthesis of [d3]-Vanillylamine Hydrochloride

This protocol is adapted from methodologies for the synthesis of deuterated vanillin and its subsequent conversion to vanillylamine.

-

[d3]-Vanillin Synthesis: 3,4-dihydroxybenzaldehyde is reacted with [d3]-methyl iodide in the presence of a base to yield [d3]-vanillin. The reaction is typically carried out in a suitable solvent like toluene.

-

Oxime Formation: The resulting [d3]-vanillin is then reacted with hydroxylamine hydrochloride in a basic medium to form the corresponding oxime.

-

Reduction to Amine: The [d3]-vanillin oxime is reduced to [d3]-vanillylamine. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. The reaction is typically performed in an acidic medium, such as glacial acetic acid with hydrochloric acid, to directly yield the hydrochloride salt.

-

Purification: The final product, [d3]-vanillylamine hydrochloride, is purified by recrystallization.

Synthesis of Deuterated 8-Methylnonanoic Acid

Conceptual Experimental Protocol: Synthesis of Deuterated 8-Methylnonanoic Acid

This conceptual protocol is based on general methods for decarboxylative deuteration.

-

Precursor Synthesis: A suitable carboxylic acid precursor that can undergo decarboxylation to form the desired deuterated product would need to be synthesized.

-

Decarboxylative Deuteration: The precursor is subjected to decarboxylative deuteration conditions. This can be achieved using various methods, including photoredox catalysis in the presence of a deuterium source like D₂O.

-

Purification: The resulting deuterated 8-methylnonanoic acid would be purified using standard techniques such as column chromatography or distillation.

Amide Coupling to form Deuterated Dihydrocapsaicin

The final step is the condensation of the deuterated vanillylamine and the deuterated 8-methylnonanoic acid. This is a standard amide bond formation reaction.

Experimental Protocol: Synthesis of Deuterated Dihydrocapsaicin

This protocol is based on general methods for the synthesis of dihydrocapsaicin.

-

Reaction Setup: Deuterated vanillylamine (or its hydrochloride salt, which would require neutralization) and deuterated 8-methylnonanoic acid are dissolved in an appropriate solvent, such as toluene or n-octane.

-

Coupling Agents: A coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), is added to facilitate the amide bond formation. A catalyst like 4-dimethylaminopyridine (DMAP) can also be included.

-

Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen) for several hours.

-

Work-up and Purification: After the reaction is complete, the mixture is washed with aqueous solutions to remove byproducts and unreacted starting materials. The organic layer is then dried and the solvent is removed under reduced pressure. The crude deuterated dihydrocapsaicin is purified by chromatography or recrystallization.

Quantitative Data

The following tables summarize key quantitative data for the synthesis of dihydrocapsaicin and its precursors. It is important to note that yields for the fully deuterated dihydrocapsaicin are not explicitly reported in the literature and would be dependent on the efficiency of the deuteration and coupling steps.

| Reaction Step | Product | Reported Yield | Purity | Reference |

| Condensation of Furfural and Methyl Isopropyl Ketone | 1-(2-furyl)-1-pentene-4-methyl-3-ketone | 95% | Not Reported | [1] |

| Hydrodeoxygenation of 4,7-diketone-8-methylnonanoic acid | 8-methylnonanoic acid | 88% | 99% (GC) | [1] |

| Amide coupling of 8-methylnonanoic acid and vanillylamine | Dihydrocapsaicin | 98% | 98% (HPLC) | [1] |

| Hydrogenation of natural capsaicin | Dihydrocapsaicin | 85% | 99.3% (HPLC) | [2] |

Signaling Pathways and Experimental Workflows

The biological effects of dihydrocapsaicin are primarily mediated through the TRPV1 receptor. Understanding the biosynthetic pathway of its parent compounds, the capsaicinoids, is also crucial for researchers in this field.

Capsaicinoid Biosynthesis Pathway

The biosynthesis of capsaicinoids, including dihydrocapsaicin, involves two main pathways: the phenylpropanoid pathway, which produces the vanillylamine moiety, and the branched-chain fatty acid pathway, which produces the acyl side chain.

Caption: Overview of the two primary metabolic routes leading to the synthesis of capsaicinoids.

TRPV1 Signaling Pathway Activation

Dihydrocapsaicin, like capsaicin, activates the TRPV1 receptor, a non-selective cation channel. This activation leads to an influx of calcium and sodium ions, resulting in depolarization of sensory neurons and the sensation of heat and pain.

Caption: Simplified schematic of the TRPV1 receptor activation cascade initiated by dihydrocapsaicin.

General Experimental Workflow for Deuterated Dihydrocapsaicin Synthesis and Analysis

The following diagram outlines a logical workflow for the synthesis, purification, and characterization of deuterated dihydrocapsaicin.

Caption: A logical progression of steps for the synthesis and characterization of deuterated dihydrocapsaicin.

References

Technical Guide: Dihydrocapsaicin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dihydrocapsaicin-d3, a deuterated analog of the naturally occurring capsaicinoid, Dihydrocapsaicin. Given the common application of deuterated compounds in analytical chemistry, this guide focuses on the properties of Dihydrocapsaicin and the practical application of its deuterated form as an internal standard.

Core Compound Identification

Physicochemical Properties

The physicochemical properties of this compound are expected to be nearly identical to those of Dihydrocapsaicin, with a slight increase in molecular weight.

| Property | Value |

| Molecular Formula | C₁₈H₂₆D₃NO₃ |

| Molecular Weight | ~310.45 g/mol |

| Parent Compound M.W. | 307.43 g/mol [1][2][3][4] |

| Appearance | White to off-white crystalline or waxy solid[4] |

| Purity | Typically ≥85% for the parent compound |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) and 100% ethanol |

| Pungency | Same as capsaicin |

Experimental Protocols

Synthesis of Deuterated Capsaicinoids

The synthesis of deuterated capsaicinoids, including analogs like this compound, can be achieved through established chemical processes. A general approach involves the synthesis of a deuterated vanillylamine intermediate, followed by condensation with the appropriate fatty acid.

Example Synthetic Route for a Deuterated Vanillylamine Intermediate:

-

Reaction of 3,4-dihydroxybenzaldehyde with a benzyl halide: This is performed in the presence of a base to protect one of the hydroxyl groups.

-

Deuteromethylation: The remaining free hydroxyl group is then reacted with a deuterated methylating agent (e.g., CD₃I) to introduce the d3-methoxy group.

-

Conversion to Oxime: The aldehyde group is reacted with hydroxylamine to form an oxime.

-

Reduction to Amine: The oxime is then reduced to the corresponding amine, yielding the deuterated vanillylamine.

This deuterated intermediate can then be coupled with 8-methylnonanoic acid to yield this compound.

Quantitative Analysis using this compound as an Internal Standard

This compound is an ideal internal standard for the quantification of Dihydrocapsaicin in various matrices (e.g., biological fluids, food samples) using mass spectrometry-based methods like LC-MS/MS. The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation, injection volume, and ionization efficiency, thereby ensuring high accuracy and precision.

A. Sample Preparation:

-

Extraction: The sample containing Dihydrocapsaicin is homogenized and extracted with a suitable organic solvent (e.g., acetonitrile, methanol).

-

Spiking: A known amount of this compound internal standard solution is added to the sample extract.

-

Clean-up (Optional): Solid-phase extraction (SPE) may be employed to remove interfering matrix components.

-

Reconstitution: The final extract is evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.

B. LC-MS/MS Analysis:

-

Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system equipped with a C18 column for separation of Dihydrocapsaicin and its deuterated internal standard.

-

Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Dihydrocapsaicin and this compound are monitored.

-

Quantification: The concentration of Dihydrocapsaicin in the original sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of Dihydrocapsaicin and a constant concentration of the internal standard.

Biological Activity and Signaling Pathway

Dihydrocapsaicin, like capsaicin, exerts its biological effects primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel predominantly expressed in nociceptive sensory neurons.

TRPV1 Signaling Pathway:

Activation of the TRPV1 channel by Dihydrocapsaicin leads to an influx of cations, primarily Ca²⁺ and Na⁺. This influx depolarizes the neuron, triggering an action potential that is transmitted to the central nervous system, resulting in the sensation of heat and pain. The sustained activation of TRPV1 can lead to desensitization, which is the basis for the analgesic effects of capsaicinoids.

Caption: this compound activates the TRPV1 channel, leading to ion influx and neuronal signaling.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of Dihydrocapsaicin in a sample using this compound as an internal standard.

Caption: Workflow for quantitative analysis of Dihydrocapsaicin using a deuterated internal standard.

References

Physical and chemical properties of Dihydrocapsaicin-d3

An In-depth Technical Guide to the Physical and Chemical Properties of Dihydrocapsaicin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. Given the limited direct experimental data available for the deuterated form, this guide extrapolates information from its well-characterized non-deuterated analog, Dihydrocapsaicin. This approach provides a robust framework for researchers and professionals in drug development.

Introduction

Dihydrocapsaicin is a naturally occurring capsaicinoid found in chili peppers, contributing to their pungent sensation.[1][2][3] The deuterated analog, this compound, is a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard for mass spectrometry-based quantification due to its distinct mass. This guide details its core physical and chemical characteristics, analytical methodologies, and relevant biological pathways.

Physical and Chemical Properties

The primary difference between Dihydrocapsaicin and this compound is the substitution of three hydrogen atoms with deuterium atoms. This isotopic labeling results in a slightly higher molecular weight but does not significantly alter the fundamental chemical properties.

Structure and Nomenclature

-

IUPAC Name: N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnonanamide-d3

-

Synonyms: DHC-d3, 6,7-Dihydrocapsaicin-d3

-

InChI Key: XJQPQKLURWNAAH-UHFFFAOYSA-N (for non-deuterated form)

Tabulated Physical and Chemical Data

The following table summarizes the key physical and chemical properties. Data for Dihydrocapsaicin is provided as a reference, with calculated or estimated values for this compound.

| Property | Dihydrocapsaicin | This compound | References |

| Molecular Weight | 307.43 g/mol | 310.45 g/mol (Calculated) | |

| Monoisotopic Mass | 307.214744 u | 310.233633 u (Calculated) | |

| Melting Point | 62-65.8 °C | Expected to be similar | |

| Boiling Point | ~497.4 °C (Predicted) | Expected to be similar | |

| Appearance | White to off-white crystalline or waxy solid | Expected to be similar | |

| Solubility | Soluble in ethanol, DMSO, DMF. Sparingly soluble in water. | Expected to be similar | |

| pKa | 9.76 ± 0.20 (Predicted) | Expected to be similar | |

| logP | 3.556 (Estimated) | Expected to be similar | |

| UV max | 230, 281 nm | Expected to be similar |

Experimental Protocols

The following protocols are standard for the analysis of capsaicinoids and are directly applicable to this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantification of capsaicinoids.

-

Objective: To separate and quantify this compound in a sample matrix.

-

Methodology:

-

Sample Preparation: Extract the sample with a suitable solvent such as methanol or acetonitrile. The extract may require cleanup using solid-phase extraction (SPE) with a C18 cartridge.

-

Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and a UV or photodiode array (PDA) detector is used.

-

Mobile Phase: A gradient of water (often with 1% formic acid) and methanol or acetonitrile is typically employed.

-

Detection: Monitor the eluent at approximately 280 nm.

-

Quantification: Use a calibration curve generated from standards of known concentrations.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of this compound, especially in complex biological matrices.

-

Objective: To achieve highly sensitive and specific quantification of this compound.

-

Methodology:

-

Sample Preparation: Similar to HPLC, with potential protein precipitation or liquid-liquid extraction for biological samples.

-

Chromatography: Utilize a reversed-phase UFLC or HPLC system to separate the analyte from matrix components.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is used for Multiple Reaction Monitoring (MRM).

-

Precursor Ion: The [M+H]⁺ ion of this compound (m/z 311.2) would be selected.

-

Product Ions: Characteristic fragment ions are monitored. For the non-deuterated form, a common fragment is m/z 137.06, corresponding to the vanillyl moiety. The fragmentation pattern for the deuterated form is expected to be similar.

-

-

Quantification: An internal standard (e.g., a different deuterated analog or a structural analog) is used for accurate quantification.

-

Biological Pathways

Dihydrocapsaicin exerts its biological effects primarily through the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. It is biosynthesized in chili peppers through the convergence of the phenylpropanoid and branched-chain fatty acid pathways.

TRPV1 Signaling Pathway

Activation of the TRPV1 channel by Dihydrocapsaicin leads to an influx of cations (primarily Ca²⁺ and Na⁺), causing depolarization of sensory neurons and the sensation of heat and pain.

Caption: TRPV1 signaling pathway activation by this compound.

Capsaicinoid Biosynthesis Pathway

Dihydrocapsaicin is synthesized in the placental tissue of chili peppers. The pathway involves the condensation of vanillylamine from the phenylpropanoid pathway with a branched-chain fatty acid derived from valine or leucine.

Caption: Simplified biosynthesis pathway of Dihydrocapsaicin.

Conclusion

This compound serves as an essential analytical tool for researchers in pharmacology and drug metabolism. While specific experimental data for the deuterated form is scarce, its physical and chemical properties can be reliably extrapolated from its non-deuterated counterpart. The experimental protocols and biological pathway information provided in this guide offer a solid foundation for its application in scientific research.

References

An In-depth Technical Guide to Dihydrocapsaicin-d3: Structure, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dihydrocapsaicin-d3, a deuterated analog of the naturally occurring capsaicinoid, Dihydrocapsaicin. This document details its chemical structure, physicochemical properties, and provides detailed experimental protocols for its synthesis and quantitative analysis. Furthermore, it explores the primary signaling pathway associated with its biological activity. The information presented is intended to serve as a valuable resource for researchers in the fields of pharmacology, analytical chemistry, and drug development who are working with or interested in the applications of deuterated capsaicinoids.

Core Concepts: Structure and Properties

This compound is an isotopic analog of Dihydrocapsaicin, a pungent compound found in chili peppers. The key structural difference is the replacement of three hydrogen atoms with deuterium atoms on the methoxy group attached to the vanillyl moiety.[1] This isotopic labeling makes this compound an ideal internal standard for quantitative mass spectrometry-based assays of Dihydrocapsaicin, providing higher accuracy and precision in pharmacokinetic and metabolic studies.

The chemical structure of this compound is N-[(4-hydroxy-3-(methoxy-d3)phenyl)methyl]-8-methylnonanamide.

Physicochemical Properties of Dihydrocapsaicin (Non-deuterated)

Quantitative data for the non-deuterated form, Dihydrocapsaicin, is summarized in the table below. The molecular weight of this compound is approximately 310.45 g/mol , reflecting the addition of three deuterium atoms.

| Property | Value | Reference |

| CAS Number | 19408-84-5 | [2][3][4] |

| Molecular Formula | C18H29NO3 | [2] |

| Molecular Weight | 307.43 g/mol | |

| IUPAC Name | N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnonanamide | |

| Appearance | White to off-white crystalline or waxy solid | |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) and 100% ethanol. Sparingly soluble in water. | |

| Purity (typical) | ≥85% |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be achieved through a two-step process involving the preparation of deuterated vanillylamine followed by an amide coupling reaction with 8-methylnonanoic acid or its activated form.

Step 1: Synthesis of Vanillylamine-d3

The synthesis of the deuterated vanillylamine precursor starts with commercially available 3,4-dihydroxybenzaldehyde.

Protocol:

-

Methylation: Dissolve 3,4-dihydroxybenzaldehyde in a suitable solvent such as dimethylacetamide. Add a molar excess of deuterated methyl iodide ([d3]methyl iodide) and a base (e.g., sodium hydroxide in methanol).

-

Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product, [d3]vanillin, with an organic solvent like dichloromethane.

-

Purification of [d3]Vanillin: Purify the crude [d3]vanillin using column chromatography or recrystallization to obtain a pure product.

-

Reductive Amination: Convert the purified [d3]vanillin to [d3]vanillylamine. This can be achieved through various reductive amination methods. A common method involves reacting the aldehyde with an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) in a suitable solvent like methanol.

-

Purification of Vanillylamine-d3: Purify the resulting [d3]vanillylamine by acid-base extraction or column chromatography to yield the desired deuterated amine precursor.

Step 2: Amide Coupling to form this compound

The final step involves the formation of an amide bond between vanillylamine-d3 and 8-methylnonanoic acid.

Protocol:

-

Activation of Carboxylic Acid: Activate 8-methylnonanoic acid to facilitate the amide coupling. A common method is to convert it to the corresponding acyl chloride by reacting it with a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of dimethylformamide (DMF).

-

Coupling Reaction: In a separate flask, dissolve vanillylamine-d3 and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an aprotic solvent like dichloromethane.

-

Addition: Slowly add the freshly prepared 8-methylnonanoyl chloride to the amine solution at a low temperature (e.g., 0 °C) to control the reaction exotherm.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

-

Work-up: Quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, wash it sequentially with dilute acid, dilute base (e.g., sodium bicarbonate solution), and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.

Analytical Methodologies: Quantitative Analysis

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common and reliable technique for the quantification of Dihydrocapsaicin.

HPLC-UV Method for Dihydrocapsaicin Analysis

This protocol is adapted for the analysis of Dihydrocapsaicin in various samples, such as chili powder extracts.

Experimental Protocol:

-

Sample Preparation (Chili Powder):

-

Accurately weigh 2.5 g of chili powder into a conical flask.

-

Add 25 mL of an extraction solution (e.g., methanol:tetrahydrofuran 1:1 v/v).

-

Sonicate the mixture at 60 °C for 10 minutes.

-

Allow the solid to settle and decant the supernatant. Repeat the extraction twice more and pool the filtrates.

-

Reduce the volume of the pooled filtrate using a rotary evaporator.

-

Transfer the concentrated extract to a volumetric flask and bring to a final volume with the extraction solution.

-

Filter the final extract through a 0.45 µm syringe filter before HPLC injection.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of water and methanol (e.g., 35:65 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: UV detector at 280 nm.

-

-

Quantification:

-

Prepare a series of standard solutions of Dihydrocapsaicin of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of Dihydrocapsaicin in the sample by interpolating its peak area on the calibration curve.

-

LC-MS/MS Method for Dihydrocapsaicin Quantification in Biological Matrices

This protocol provides a highly sensitive and selective method for quantifying Dihydrocapsaicin in plasma or tissue samples, using this compound as an internal standard.

Experimental Protocol:

-

Sample Preparation (Plasma/Tissue Homogenate):

-

To a 100 µL aliquot of the biological sample, add a known amount of this compound internal standard solution.

-

Perform a liquid-liquid extraction with a suitable organic solvent mixture (e.g., n-hexane-dichloromethane-isopropanol).

-

Vortex the mixture and centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

LC-MS/MS Conditions:

-

LC System: A standard HPLC or UHPLC system.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water with a modifier like formic acid (e.g., acetonitrile:water:formic acid 70:30:0.1, v/v/v).

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both Dihydrocapsaicin and this compound.

-

-

Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of Dihydrocapsaicin to the peak area of the this compound internal standard against the concentration of the Dihydrocapsaicin standards.

-

The use of the stable isotope-labeled internal standard corrects for matrix effects and variations in sample processing and instrument response, leading to highly accurate quantification.

-

Biological Activity and Signaling Pathways

Dihydrocapsaicin is a potent and selective agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The activation of this ion channel is responsible for the sensation of pungency (heat) associated with capsaicinoids. Beyond its role in sensory perception, TRPV1 activation by Dihydrocapsaicin has been shown to influence downstream signaling pathways, notably the PI3K/Akt pathway, which is involved in cell survival and neuroprotection.

Caption: Dihydrocapsaicin activates the TRPV1 channel, leading to downstream activation of the PI3K/Akt signaling pathway.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the quantitative analysis of Dihydrocapsaicin in a biological sample using LC-MS/MS with this compound as an internal standard.

Caption: Workflow for the quantitative analysis of Dihydrocapsaicin using a stable isotope-labeled internal standard and LC-MS/MS.

Conclusion

This compound is an essential tool for researchers requiring accurate and precise quantification of Dihydrocapsaicin in complex matrices. This guide has provided a detailed overview of its structure, properties, and comprehensive protocols for its synthesis and analysis. The elucidation of its interaction with the TRPV1 receptor and downstream signaling pathways underscores its importance in pharmacological research. The methodologies and information presented herein are intended to facilitate further investigation into the biological roles and potential therapeutic applications of Dihydrocapsaicin.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Development and Experimental Application of an HPLC Procedure for the Determination of Capsaicin and Dihydrocapsaicin in Serum Samples from Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of capsaicin, dihydrocapsaicin, and nonivamide in self-defense weapons by liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotopic Labeling of Capsaicinoids: A Technical Guide for Researchers

Introduction

Capsaicinoids are a class of pungent alkaloids produced by plants of the Capsicum genus, with capsaicin and dihydrocapsaicin being the most abundant. These compounds are of significant interest to the pharmaceutical and drug development industries due to their potent and selective agonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key mediator of pain and temperature sensation. To elucidate their metabolic fate, quantify their presence in complex matrices, and probe their interactions with biological systems, isotopic labeling is an indispensable technique.

This technical guide provides an in-depth overview of the core methodologies for the isotopic labeling of capsaicinoids. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological and experimental pathways. The guide covers strategies using both stable isotopes (e.g., ²H, ¹³C) and radioisotopes (¹⁴C), providing a foundational resource for advanced capsaicinoid research.

Chapter 1: Foundational Biological Pathways

Understanding the biosynthesis of capsaicinoids and their mechanism of action is crucial for designing effective isotopic labeling strategies. The choice of isotope and labeling position is often guided by the need to trace precursors through a metabolic pathway or to ensure the label remains on the molecule during its interaction with its biological target.

The Capsaicinoid Biosynthesis Pathway

Capsaicinoids are synthesized in the placental tissue of chili pepper fruits through the convergence of two major metabolic pathways: the phenylpropanoid pathway and the branched-chain fatty acid pathway.[1][2] The phenylpropanoid pathway provides the aromatic vanillylamine moiety, derived from the amino acid phenylalanine.[2] The branched-chain fatty acid pathway, originating from amino acids like valine or leucine, produces the acyl-CoA moiety, such as 8-methyl-6-nonenoyl-CoA.[2][3] These two precursors are ultimately condensed by the enzyme capsaicin synthase to form capsaicin.

The TRPV1 Signaling Pathway

Capsaicin exerts its physiological effects primarily by activating the TRPV1 receptor, a non-selective cation channel predominantly expressed on nociceptive sensory neurons. The binding of capsaicin to the TRPV1 channel induces a conformational change, opening the channel pore and allowing an influx of cations, primarily Ca²⁺ and Na⁺. This influx leads to depolarization of the neuron, triggering an action potential that is transmitted to the central nervous system and perceived as a burning sensation. Prolonged activation of TRPV1 leads to a state of desensitization, where the neuron becomes less responsive to further stimuli, which is the basis for capsaicin's analgesic properties. This process involves calcium-dependent mechanisms, including the activation of phosphatases like calcineurin.

Chapter 2: Isotopic Labeling Strategies

The choice of isotope is dictated by the intended application. Stable isotopes are used for metabolic tracing and as internal standards for quantitative mass spectrometry, while radioisotopes are essential for applications requiring high sensitivity, such as receptor binding assays and whole-body autoradiography.

Stable Isotope Labeling (²H and ¹³C)

Deuterium (²H or D) and Carbon-13 (¹³C) are the most common stable isotopes used for labeling capsaicinoids.

-

Deuterium (²H): Deuteration, particularly on the methoxy group of the vanillyl ring (capsaicin-d₃), is a common strategy. This labeling is synthetically accessible and provides a distinct mass shift for mass spectrometry-based quantification. Deuterated standards are widely used as internal standards in LC-MS/MS assays to correct for matrix effects and variations in instrument response.

-

Carbon-13 (¹³C): ¹³C labeling can be introduced at various positions. A notable strategy involves labeling the benzylic carbon (C-1') of the vanillyl moiety. This position is metabolically stable and provides a clean mass shift for tracer studies. Dual labeling with both ¹³C and ²H is also possible, creating a unique isotopic signature.

Radioisotope Labeling (¹⁴C)

Carbon-14 (¹⁴C) is the radioisotope of choice for labeling capsaicinoids, primarily due to its long half-life (~5,730 years) and the fact that carbon forms the backbone of the molecule. [¹⁴C]Capsaicin is a critical tool for absorption, distribution, metabolism, and excretion (ADME) studies. The label is typically introduced into a metabolically stable position, such as the benzylic carbon of the vanillyl group, to ensure the radiolabel tracks the parent compound and its metabolites throughout the biological system.

Summary of Labeling Strategies

| Labeled Compound | Isotope(s) | Label Position(s) | Key Application(s) | Reference(s) |

| Capsaicin-d₃ | ²H (D) | Methoxy group on vanillyl ring | Internal standard for LC-MS/MS quantification | |

| [1'-(¹³C)][5-(²H)]-Vanillylamine | ¹³C, ²H | C-1' (benzylic) and C-5 on vanillyl ring | Precursor for biosynthetic studies; Tracer analysis | |

| [¹⁴C]Capsaicin | ¹⁴C | C-7 (benzylic carbon) | ADME studies; Metabolism studies; Receptor binding |

Chapter 3: Synthesis and Experimental Protocols

The synthesis of isotopically labeled capsaicinoids can be achieved through chemical synthesis, enzymatic methods, or a combination of both. Below are detailed protocols for key synthetic steps.

Synthesis Workflow Overview

The general workflow for producing an isotopically labeled capsaicinoid involves the synthesis of a labeled precursor, followed by its coupling to the unlabeled counterpart of the molecule, and finally, purification and analysis of the product.

Protocol: Synthesis of [1’-(¹³C)][5-²H]-Vanillin

This protocol describes the synthesis of a dual-labeled vanillin precursor, adapted from Kobata et al. (2011).

Materials:

-

Guaiacol

-

[¹³C]-Chloroform

-

Sodium hydroxide (NaOH)

-

Deuterium oxide (D₂O, 99.8%)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Reaction Setup: Dissolve guaiacol (1.0 g, 8.0 mmol) in 150 mL of water in a round-bottom flask.

-

Addition of Base: Add NaOH (10 g, 250 mmol) to the solution and stir until dissolved.

-

Addition of Labeled Chloroform: Add [¹³C]-Chloroform (1.0 mL, 12.4 mmol) to the mixture.

-

Reflux: Heat the mixture under reflux at 70°C for 3 hours.

-

Deuterium Exchange: After cooling, add 10 mL of D₂O to the reaction mixture and stir for 1 hour at room temperature to facilitate H-D exchange at the C-5 position.

-

Acidification: Cool the flask in an ice bath and carefully acidify the mixture to pH 2.0 by the dropwise addition of concentrated HCl.

-

Extraction: Extract the aqueous solution three times with ethyl acetate.

-

Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude [1’-(¹³C)][5-²H]-Vanillin.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the final product. The deuterium incorporation at the 5-position was reported to be 89%.

Protocol: Synthesis of [1’-(¹³C)][5-²H]-Vanillylamine

This protocol describes the conversion of the labeled vanillin to labeled vanillylamine.

Materials:

-

[1’-(¹³C)][5-²H]-Vanillin

-

Hydroxylamine hydrochloride

-

Pyridine

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

-

Methanol

Procedure:

-

Oxime Formation: Dissolve [1’-(¹³C)][5-²H]-Vanillin in pyridine and react with hydroxylamine hydrochloride to form the corresponding oxime.

-

Reduction: Dissolve the resulting oxime in methanol.

-

Catalytic Hydrogenation: Add 10% Pd/C catalyst to the solution. Place the mixture in a hydrogenation apparatus under a hydrogen gas atmosphere (150 cm³) and stir at room temperature for 3 hours.

-

Workup: Filter the reaction mixture through Celite to remove the catalyst.

-

Evaporation: Evaporate the solvent under reduced pressure to yield [1’-(¹³C)][5-²H]-Vanillylamine. The reported total yield from the labeled vanillin was 60%.

Protocol: Enzymatic Synthesis of a Labeled Capsaicinoid Analog

This protocol, adapted from Kobata et al. (2011), uses a crude enzyme extract from chili pepper placenta to synthesize a labeled capsaicinoid analog.

Materials:

-

[1’-(¹³C)][5-²H]-Vanillylamine

-

Octanoyl-CoA (as a representative fatty acyl-CoA)

-

Placental tissue from pungent Capsicum fruits (e.g., Habanero)

-

Phosphate buffer (pH 7.0) containing sucrose, ascorbic acid, and dithiothreitol

-

Acetonitrile

Procedure:

-

Enzyme Preparation: Homogenize fresh placental tissue in the phosphate buffer. Centrifuge the homogenate and use the supernatant as the crude enzyme solution.

-

Reaction Mixture: Prepare a reaction mixture containing the crude enzyme solution, [1’-(¹³C)][5-²H]-Vanillylamine (final concentration ~1 mM), and octanoyl-CoA (final concentration ~0.5 mM).

-

Incubation: Incubate the mixture at 37°C for 1 hour.

-

Quenching: Stop the reaction by adding an equal volume of acetonitrile.

-

Analysis: Centrifuge the mixture to pellet the precipitated protein. Analyze the supernatant for the formation of labeled N-vanillyloctanamide using LC-MS/MS. The study reported the formation of 370 pmol of the labeled product per mg of protein.

Chapter 4: Analytical Methodologies

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of isotopically labeled capsaicinoids due to its high sensitivity and selectivity.

Protocol: LC-MS/MS Analysis of Labeled Capsaicinoids

This protocol provides a general framework for the quantitative analysis of capsaicinoids.

Instrumentation:

-

HPLC system with a binary pump and autosampler

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Materials:

-

Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.9 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Labeled capsaicinoid internal standard (e.g., Capsaicin-d₃)

Procedure:

-

Sample Preparation: Extract the sample (e.g., plasma, tissue homogenate) using a suitable method like protein precipitation or liquid-liquid extraction. Spike the sample with a known concentration of the internal standard. Evaporate the solvent and reconstitute in the initial mobile phase composition.

-

Chromatography:

-

Set the column temperature to 40°C.

-

Use a flow rate of 0.4 mL/min.

-

Employ a gradient elution, for example: 0-1 min (40% B), 1-5 min (40-90% B), 5-6 min (90% B), 6-6.1 min (90-40% B), 6.1-8 min (40% B).

-

-

Mass Spectrometry:

-

Operate the ESI source in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for the analyte and the internal standard.

-

Example transitions:

-

Capsaicin: m/z 306.2 → 137.1

-

Capsaicin-d₃: m/z 309.2 → 137.1

-

-

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Determine the concentration of the unknown samples from this curve.

Quantitative Performance Data for Analytical Methods

| Parameter | Method | Value | Application | Reference(s) |

| Limit of Detection (LOD) | LC-ESI-MS | 5 pg (injected) | Quantification in extracts | |

| Linear Range | LC-ESI-MS | 20 pg - 6 ng (injected) | Quantification in extracts | |

| Repeatability | LC-ESI-MS | 4% | Method validation | |

| Recovery | LC-ESI-MS | 99-103% | Method validation | |

| Intra-assay Precision | LC-MS/MS | 2-10% RSD | Quantification in pepper spray |

Chapter 5: Applications of Isotopically Labeled Capsaicinoids

Isotopically labeled capsaicinoids are powerful tools that enable a wide range of studies not feasible with their unlabeled counterparts.

-

Metabolism and Pharmacokinetics: [¹⁴C]Capsaicin is the standard for in vivo ADME studies, allowing for mass balance determination and metabolite profiling. Studies using [¹⁴C]Capsaicin have identified major hepatic metabolites, including 16-hydroxycapsaicin and 17-hydroxycapsaicin, and have shown that metabolism in the skin is minimal compared to the liver.

-

Quantitative Bioanalysis: Stable isotope-labeled capsaicinoids, such as capsaicin-d₃, are essential as internal standards for LC-MS/MS assays. Their use corrects for variability during sample preparation and analysis, enabling accurate and precise quantification of capsaicinoid levels in biological fluids, tissues, and commercial products.

-

Biosynthetic Pathway Elucidation: Feeding isotopically labeled precursors like [¹⁴C]phenylalanine or dual-labeled [¹³C, ²H]-vanillylamine to Capsicum cell cultures or tissues helps to trace the incorporation of atoms into the final capsaicinoid products, confirming and detailing the steps of the biosynthetic pathway.

-

Receptor Occupancy and Binding Studies: High specific activity radiolabeled capsaicinoids are used in radioligand binding assays to determine the affinity of new compounds for the TRPV1 receptor and to study receptor density in various tissues.

The isotopic labeling of capsaicinoids provides researchers with a critical toolkit for investigating the complex biology and pharmacology of these pungent compounds. From tracing their biosynthesis in plants to quantifying their presence in pharmacokinetic studies, labeled capsaicinoids have been instrumental in advancing our understanding. The synthetic and analytical protocols detailed in this guide offer a practical framework for scientists to produce and utilize these powerful research tools, paving the way for further discoveries in pain management, metabolism, and drug development.

References

- 1. In vitro hepatic and skin metabolism of capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of stable isotope-labeled precursors for the biosyntheses of capsaicinoids, capsinoids, and capsiconinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of putative capsaicin biosynthetic genes by RNA-Seq and digital gene expression analysis of pepper - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Metabolic Fate of Dihydrocapsaicin-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism and degradation of Dihydrocapsaicin-d3, a deuterated analogue of the naturally occurring capsaicinoid, dihydrocapsaicin. Dihydrocapsaicin, alongside capsaicin, is responsible for the pungency of chili peppers and is a subject of extensive research for its pharmacological properties. The introduction of deuterium at the methoxy group (d3) is a common strategy in drug development to investigate metabolic pathways and potentially enhance pharmacokinetic profiles through the kinetic isotope effect. This guide delves into the core aspects of this compound's biotransformation, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.

Metabolic Pathways of Dihydrocapsaicin

The metabolism of dihydrocapsaicin primarily occurs in the liver and involves both Phase I and Phase II enzymatic reactions. The key enzymes responsible for its biotransformation are from the Cytochrome P450 (CYP) superfamily. While specific studies on the deuterated form are limited, the metabolic pathways are expected to be qualitatively similar to those of unlabeled dihydrocapsaicin, with potential quantitative differences due to the deuterium isotope effect.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For dihydrocapsaicin, this predominantly involves oxidation reactions catalyzed by CYP enzymes.

-

Aliphatic Hydroxylation: The saturated alkyl side chain of dihydrocapsaicin is a primary target for hydroxylation. A novel aliphatic hydroxylated metabolite (m/z 322) has been detected in in vitro studies using liver cell fractions.[1] This hydroxylation can occur at various positions on the fatty acid chain.

-

Alkyl Dehydrogenation: The formation of a dehydrogenated metabolite (m/z 306) has also been identified.[1]

-

Amide Bond Cleavage: Hydrolysis of the amide bond can occur, leading to the formation of vanillylamine and 8-methylnonanoic acid.[2][3] Vanillylamine can be further metabolized to vanillin, vanillyl alcohol, and vanillic acid.[2]

-

Aromatic Hydroxylation: While less predominant for dihydrocapsaicin compared to capsaicin, hydroxylation of the vanillyl ring is a possible metabolic route.

-

O-Demethylation: Cleavage of the methyl group from the methoxy moiety on the vanillyl ring can occur.

Phase II Metabolism

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating their excretion.

-

Glucuronidation: The hydroxyl group on the vanillyl ring is a primary site for glucuronidation, a common detoxification pathway. A significant portion of dihydrocapsaicin metabolites are excreted as glucuronide conjugates.

-

Glycine Conjugation: A novel glycine conjugate of dihydrocapsaicin has been identified.

-

Glutathione (GSH) Conjugation: Bi-glutathione (GSH) conjugates have been identified for both capsaicin and dihydrocapsaicin, suggesting the formation of reactive electrophilic intermediates during metabolism.

The Deuterium Isotope Effect of the d3-Label

The "d3" in this compound signifies the replacement of three hydrogen atoms with deuterium atoms, most likely on the methoxy group of the vanillyl ring. This substitution can significantly impact the rate of metabolic reactions that involve the cleavage of a carbon-deuterium (C-D) bond, a phenomenon known as the kinetic isotope effect (KIE) .

The C-D bond is stronger than a carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the breaking of this bond, such as O-demethylation catalyzed by CYP enzymes, will proceed at a slower rate for the deuterated compound. This can lead to:

-

Reduced Rate of O-Demethylation: The primary effect of the d3-label is expected to be a significant reduction in the formation of the O-demethylated metabolite.

-

Metabolic Shunting: With one metabolic pathway slowed, the substrate may be diverted to other metabolic routes. This could result in an increased formation of metabolites from aliphatic hydroxylation or other Phase I and Phase II pathways.

-

Increased Half-Life and Exposure: By slowing down a major metabolic clearance pathway, the overall elimination of this compound may be reduced, leading to a longer biological half-life and increased systemic exposure compared to its non-deuterated counterpart.

Quantitative Metabolic Data

The following tables summarize the available quantitative data on dihydrocapsaicin metabolism. It is important to note that these data are for the non-deuterated compound, and the values for this compound may differ due to the kinetic isotope effect.

Table 1: Identified Metabolites of Dihydrocapsaicin

| Metabolite Class | Specific Metabolite | m/z Ratio | Source |

| Phase I | Alkyl Dehydrogenated Dihydrocapsaicin | 306 | |

| Aliphatic Hydroxylated Dihydrocapsaicin | 322 | ||

| Vanillylamine | - | ||

| Vanillin | - | ||

| Vanillyl Alcohol | - | ||

| Vanillic Acid | - | ||

| 8-Methylnonanoic Acid | - | ||

| Phase II | Dihydrocapsaicin Glucuronide | - | |

| Vanillylamine Glucuronide | - | ||

| Vanillin Glucuronide | - | ||

| Vanillyl Alcohol Glucuronide | - | ||

| Vanillic Acid Glucuronide | - | ||

| Dihydrocapsaicin Glycine Conjugate | 365 | ||

| Dihydrocapsaicin Bi-Glutathione (GSH) Conjugate | 904 |

Table 2: In Vitro Inhibition of Human Cytochrome P450 Enzymes by Dihydrocapsaicin

| CYP Isozyme | Inhibition Type | IC50 (µM) | Ki (µM) |

| CYP1A2 | Moderate | 4.4 - 61.8 | 3.1 ± 0.5 - 78.6 ± 8.4 |

| CYP2C9 | Moderate | 4.4 - 61.8 | 3.1 ± 0.5 - 78.6 ± 8.4 |

| CYP2C19 | Moderate | 4.4 - 61.8 | 3.1 ± 0.5 - 78.6 ± 8.4 |

| CYP2D6 | Moderate | 4.4 - 61.8 | 3.1 ± 0.5 - 78.6 ± 8.4 |

| CYP3A4/5 | Moderate | 4.4 - 61.8 | 3.1 ± 0.5 - 78.6 ± 8.4 |

| CYP2E1 | Weak | > 200 | - |

Source:

Degradation Profile

The degradation of dihydrocapsaicin is influenced by factors such as temperature and the presence of oxidizing agents.

Thermal Degradation

Thermal degradation of dihydrocapsaicin appears to follow first-order kinetics. The rate of degradation increases with higher temperatures. Interestingly, dihydrocapsaicin is more stable when heated in water compared to dry heating, suggesting that hydrolysis is not the primary degradation mechanism under these conditions. Both acidic and basic conditions can accelerate its degradation.

Table 3: Thermal Degradation Kinetic Parameters for Dihydrocapsaicin

| Parameter | Value |

| Activation Energy (Ea) | 84.0 kJ/mol |

| Frequency Factor (A) | 1.25 x 10⁹ |

Source:

Oxidative Degradation

Dihydrocapsaicin is susceptible to oxidative degradation. Studies on ethanolic capsicum extract have shown that oxidation can lead to a decrease in capsaicin content and a relative increase in dihydrocapsaicin, suggesting that the double bond in capsaicin is more susceptible to oxidation. However, under strong oxidative conditions, dihydrocapsaicin will also degrade.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of dihydrocapsaicin metabolism and degradation.

In Vitro Metabolism of this compound using Liver Microsomes

This protocol outlines a typical experiment to identify the metabolites of this compound using human liver microsomes.

Materials:

-

This compound

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (ACN) or Methanol (MeOH) for quenching

-

Internal standard (e.g., a structurally similar compound not present in the matrix)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes (typically 0.5-1 mg/mL protein concentration), and this compound (at a desired concentration, e.g., 1-10 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the mixture at 37°C for a specific time period (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing the internal standard. This will precipitate the proteins.

-